N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide
CAS No.: 691398-59-1
Cat. No.: VC7051961
Molecular Formula: C20H24BrN3O
Molecular Weight: 402.336
* For research use only. Not for human or veterinary use.
![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide - 691398-59-1](/images/structure/VC7051961.png)
Specification
CAS No. | 691398-59-1 |
---|---|
Molecular Formula | C20H24BrN3O |
Molecular Weight | 402.336 |
IUPAC Name | N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide |
Standard InChI | InChI=1S/C20H24BrN3O/c1-2-16-3-9-19(10-4-16)24-13-11-23(12-14-24)15-20(25)22-18-7-5-17(21)6-8-18/h3-10H,2,11-15H2,1H3,(H,22,25) |
Standard InChI Key | MGLWAUBETXIINB-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide is defined by three key moieties:
-
4-Bromophenyl group: A halogenated aromatic ring contributing to electronic effects and potential receptor interactions.
-
Piperazine ring: A six-membered diamine structure substituted with a 4-ethylphenyl group, influencing conformational flexibility and binding affinity.
-
Acetamide linker: Connects the piperazine and bromophenyl groups, enabling hydrogen bonding and dipole interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide |
Molecular Formula | CHBrNO |
Molecular Weight | 402.336 g/mol |
CAS Number | 691398-59-1 |
SMILES | CCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br |
InChI Key | MGLWAUBETXIINB-UHFFFAOYSA-N |
The bromine atom introduces steric bulk and polarizability compared to analogs like N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 763125-61-7). This substitution likely alters solubility, metabolic stability, and target engagement.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide typically involves a multi-step protocol:
-
Piperazine Functionalization: Reacting 4-ethylphenylpiperazine with bromoacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
-
Bromophenyl Coupling: Condensing the intermediate with 4-bromoaniline via nucleophilic acyl substitution, facilitated by activating agents like HOBt/DCC.
Critical Reaction Conditions
-
Temperature: 0–5°C during acyl chloride formation to minimize side reactions.
-
Solvent: Dichloromethane or DMF for optimal solubility.
-
Catalysts: Lewis acids (e.g., ZnCl) may enhance coupling efficiency.
Comparative Analysis with Fluorinated Analog
Biological Activity and Mechanistic Insights
Cholinesterase Inhibition
Piperazine acetamides are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease. While direct data for the brominated compound is lacking, structural analogs exhibit IC values in the low micromolar range. The bromophenyl group may enhance π-π stacking with aromatic residues in the enzyme’s active site, as seen in crystallographic studies of similar molecules.
Neurotransmitter Receptor Modulation
The ethylphenyl-piperazine moiety is structurally analogous to ligands of serotonin (5-HT) and dopamine (D) receptors. Fluorinated analogs demonstrate moderate affinity for these receptors (K ≈ 100–500 nM), suggesting that bromination could alter binding kinetics due to differences in halogen bonding.
Calcium Signaling Pathways
Ryanodine receptor (RyR) activation has been observed in fluorinated analogs, leading to increased intracellular calcium flux. Bromine’s larger atomic radius might sterically hinder RyR binding, necessitating structural optimization for calcium-related applications.
Research Gaps and Future Directions
Unresolved Questions
-
Pharmacokinetics: No data exists on absorption, distribution, metabolism, or excretion (ADME) for this compound.
-
Target Specificity: The impact of bromine substitution on receptor selectivity remains uncharacterized.
-
Toxicity Profile: Preliminary cytotoxicity assays are needed to evaluate safety margins.
Recommended Studies
-
Molecular Dynamics Simulations: To predict binding modes with AChE and 5-HT.
-
In Vivo Neurobehavioral Assays: Using rodent models of Alzheimer’s and anxiety disorders.
-
Structure-Activity Relationship (SAR) Studies: Systematic substitution of halogens and piperazine substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume